2',2'-Difluoro-2'-deoxyuridine

Beschreibung

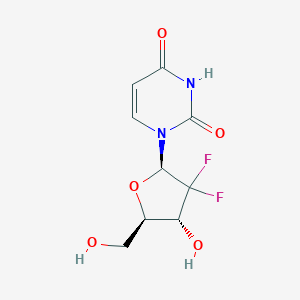

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRDBEQIJQERSE-QPPQHZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891460 | |

| Record name | 2',2'-Difluorodeoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114248-23-6 | |

| Record name | 2',2'-Difluorodeoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114248236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',2'-Difluorodeoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2â??,2â??-Difluoro-2â??-deoxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',2'-DIFLUORODEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30D8SIL1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization As a Key Metabolite of 2 ,2 Difluoro 2 Deoxycytidine Gemcitabine

2',2'-Difluoro-2'-deoxyuridine (dFdU) is the primary and major metabolite of the anticancer drug 2',2'-difluoro-2'-deoxycytidine (dFdC), also known as Gemcitabine (B846). oaepublish.commedchemexpress.commedchemexpress.com Gemcitabine is a prodrug, meaning it is inactive until it is converted into its active forms within the body. nih.govnih.gov This metabolic conversion is a critical aspect of its pharmacology.

The transformation of Gemcitabine to dFdU is an inactivation process catalyzed by the enzyme cytidine (B196190) deaminase (CDA), which is found in various tissues including the liver, plasma, and kidneys. nih.govplos.orgnucleosyn.comcaymanchem.com This deamination reaction converts the cytidine analogue, Gemcitabine, into its uridine (B1682114) analogue, dFdU. oaepublish.com A substantial portion of administered Gemcitabine is rapidly converted to dFdU, which is then excreted from the cell. oaepublish.comaacrjournals.org

While Gemcitabine requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms to exert its cytotoxic effects, the deamination to dFdU represents the main catabolic and elimination pathway. oaepublish.comnih.govnih.gov Pharmacokinetic studies have consistently shown that dFdU is present in plasma at much higher concentrations and has a significantly longer half-life compared to Gemcitabine itself. nih.govplos.org

The metabolic interplay between Gemcitabine and dFdU is complex. For instance, dFdU can compete with Gemcitabine for entry into cells via human equilibrative nucleoside transporters (hENTs). nih.gov Yet, it has also been observed that dFdU may, over time, enhance the intracellular accumulation of Gemcitabine's active metabolites by modulating both transport and phosphorylation processes. nih.gov

Table 1: Key Molecules in the Metabolism of Gemcitabine

| Compound Name | Abbreviation | Role |

|---|---|---|

| 2',2'-Difluoro-2'-deoxycytidine | dFdC, Gemcitabine | Prodrug, anticancer agent |

| This compound | dFdU | Main, inactive metabolite of Gemcitabine |

| Cytidine Deaminase | CDA | Enzyme that converts Gemcitabine to dFdU |

| Deoxycytidine Kinase | dCK | Enzyme for the initial phosphorylation of Gemcitabine |

| 2',2'-Difluorodeoxycytidine monophosphate | dFdCMP | First phosphorylated form of Gemcitabine |

| 2',2'-Difluorodeoxycytidine diphosphate | dFdCDP | Active metabolite of Gemcitabine |

| 2',2'-Difluorodeoxycytidine triphosphate | dFdCTP | Active metabolite of Gemcitabine |

| 2',2'-Difluorodeoxyuridine monophosphate | dFdUMP | Phosphorylated metabolite of dFdU |

| 2',2'-Difluorodeoxyuridine diphosphate | dFdUDP | Phosphorylated metabolite of dFdU |

Historical Perspective of Its Identification and Early Research Significance

Deamination Pathway from 2',2'-Difluoro-2'-deoxycytidine

The primary metabolic fate of 2',2'-Difluoro-2'-deoxycytidine is its conversion to this compound through a deamination reaction. pharmgkb.orgnih.gov This process is a key factor in the systemic clearance and inactivation of dFdC. pharmgkb.orgoaepublish.com

Role of Cytidine Deaminase in 2',2'-Difluoro-2'-deoxycytidine Conversion

The enzymatic conversion of 2',2'-Difluoro-2'-deoxycytidine to this compound is catalyzed by cytidine deaminase (CDA). nih.govnih.gov This enzyme is ubiquitously expressed and plays a crucial role in the salvage pathway for pyrimidines. oaepublish.com CDA facilitates the removal of an amino group from the cytidine base of dFdC, effectively transforming it into a uridine-like structure, dFdU. oaepublish.com This conversion is highly efficient, with a significant portion of administered dFdC being rapidly deaminated. pharmgkb.orgnih.gov In fact, approximately 90% of intracellular gemcitabine can be inactivated through deamination by CDA to form dFdU. pharmgkb.org The high activity of CDA contributes to the short plasma half-life of dFdC. encyclopedia.pub Studies in pancreatic ductal adenocarcinoma (PDAC) cell lines have shown that CDA activity regulates the amount of dFdC available for intracellular activation, thereby influencing its therapeutic efficacy. nih.govnih.govresearchgate.net Inhibition of CDA has been shown to increase the intracellular concentrations of the active phosphorylated forms of dFdC. cristin.no

Tissue-Specific Deamination Profiles (e.g., Liver, Gut)

Cytidine deaminase activity is not uniform throughout the body, exhibiting distinct tissue-specific profiles. The liver is a primary site of dFdC deamination, where high levels of CDA contribute significantly to the systemic clearance of the drug. nih.govnucleosyn.comcaymanchem.comaacrjournals.org The gut also plays a crucial role in the first-pass metabolism of orally administered dFdC, with intestinal CDA rapidly converting it to dFdU. aacrjournals.org This extensive first-pass metabolism in the gut and liver is a major reason for the low oral bioavailability of dFdC. aacrjournals.org CDA is also present in the blood and kidneys, further contributing to the systemic conversion of dFdC to dFdU. drugbank.comcancercareontario.ca The tissue-specific expression of CDA can influence the local and systemic concentrations of both dFdC and dFdU, which may have implications for both efficacy and toxicity. For instance, in rats, carboxylesterase-1 (CES1), which can metabolize a prodrug of dFdC, is highly expressed in the liver and kidney, while carboxylesterase-2 (CES2) is high in the intestine, indicating tissue-specific metabolic pathways. mdpi.com

Phosphorylation Cascades of this compound

Following its formation via deamination, this compound can undergo intracellular phosphorylation to form its monophosphate, diphosphate, and triphosphate metabolites. nih.govnih.govmdpi.com

Formation of this compound Monophosphate (dFdUMP)

Once inside the cell, dFdU can be phosphorylated to this compound monophosphate (dFdUMP). nih.govd-nb.info This initial phosphorylation step is a critical prerequisite for the subsequent formation of the di- and triphosphate forms. nih.gov Another pathway for dFdUMP formation involves the deamination of 2',2'-difluoro-2'-deoxycytidine monophosphate (dFdCMP) by the enzyme deoxycytidylate deaminase. oaepublish.comaacrjournals.org

Subsequent Phosphorylation to Diphosphate (dFdUDP) and Triphosphate (dFdUTP) Forms

Following the formation of dFdUMP, it can be further phosphorylated to this compound diphosphate (dFdUDP) and subsequently to this compound triphosphate (dFdUTP). nih.govd-nb.info These sequential phosphorylation reactions are catalyzed by intracellular kinases. d-nb.info While dFdU is present in higher concentrations than its parent compound in both plasma and peripheral blood mononuclear cells (PBMCs), its phosphorylation to dFdUMP, dFdUDP, and dFdUTP is limited. nih.gov Consequently, the intracellular concentrations of these dFdU nucleotides are much lower than those of the phosphorylated metabolites of dFdC. nih.gov

Enzymatic Regulation of this compound Phosphorylation

The phosphorylation of dFdU is regulated by several enzymes. Deoxycytidine kinase (dCK) and the mitochondrial thymidine (B127349) kinase 2 (TK2) are likely involved in the initial phosphorylation of dFdU to dFdUMP. nih.gov However, dFdU has a significantly lower affinity for dCK compared to dFdC. nih.gov The activity of these kinases can vary between different cell types and tissues. For example, dCK activity is generally higher in non-activated PBMCs than in solid tumor tissue, whereas TK2 activity is lower. nih.gov The regulation of these enzymes is complex; for instance, dCK activity can be influenced by the intracellular concentrations of other nucleotides like cytidine 5'-triphosphate (CTP) and uridine (B1682114) 5'-triphosphate (UTP). core.ac.uk The limited phosphorylation of dFdU suggests that the enzymes responsible are either less efficient with dFdU as a substrate or are subject to regulatory mechanisms that restrict its conversion. nih.gov

Interactive Data Tables

Table 1: Intracellular Metabolite Concentrations in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

This table summarizes the findings from a study on PDAC cell lines, illustrating the impact of cytidine deaminase (CDA) on the metabolism of 2',2'-Difluoro-2'-deoxycytidine (dFdC) to its metabolites. The data showcases the inverse relationship between CDA activity and the formation of the active triphosphate form of dFdC (dFdCTP).

| PDAC Cell Line | dFdC to dFdU Turnover (%) | Intracellular dFdCTP (pmol/10^6 cells) at 10 µM dFdC | Intracellular dFdCTP (pmol/10^6 cells) at 100 µM dFdC | dFdCTP with CDA Inhibition (pmol/10^6 cells) |

|---|---|---|---|---|

| BxPC-3 | ~90 | 250 | 850 | 1370 |

| MIA PaCa-2 | ~25 | 1465 | 1240 | No significant increase |

| PANC-1 | ~10 | 955 | 660 | No significant increase |

Data sourced from a study on PDAC cell lines incubated with gemcitabine for 24 hours. cristin.no

Table 2: Intracellular Pharmacokinetics of dFdC and dFdU Metabolites in PBMCs

This table presents a comparison of the intracellular area under the concentration-time curve (AUC) for the triphosphate forms of 2',2'-Difluoro-2'-deoxycytidine (dFdCTP) and this compound (dFdUTP) in peripheral blood mononuclear cells (PBMCs) of patients. The data highlights the significantly lower intracellular concentrations of dFdU's phosphorylated metabolites compared to those of dFdC.

| Metabolite | Mean Intracellular AUC (0-24h) in PBMCs (μM*h) |

|---|---|

| dFdCTP | 2640 |

| dFdUTP | 312 |

Data from a study analyzing the intracellular pharmacokinetics in PBMCs from 38 patients. nih.gov

Cellular Transport Mechanisms for this compound

The uptake and efflux of this compound are critical determinants of its intracellular concentration and, consequently, its therapeutic efficacy. This process is governed by a complex interplay of various transporter proteins embedded in the cell membrane.

Involvement of Concentrative Nucleoside Transporters (hCNTs)

Human Concentrative Nucleoside Transporters (hCNTs), part of the SLC28 gene family, are sodium-dependent symporters that actively transport nucleosides into cells against a concentration gradient. mdpi.com This active transport mechanism allows for the accumulation of this compound within the cell to levels higher than the extracellular concentration. researchgate.net

Several studies have highlighted the role of specific hCNT isoforms in the transport of this compound. Human concentrative nucleoside transporter 1 (hCNT1) and hCNT3 have been identified as key transporters for this compound. mdpi.comnih.gov hCNT1, in particular, demonstrates a high affinity for the compound. aacrjournals.org The expression and activity of hCNT1 have been linked to the sensitivity of cancer cells to this compound. nih.govnih.gov For instance, reduced or mislocalized hCNT1 expression in ovarian cancer cells has been associated with decreased uptake of the drug and subsequent chemoresistance. nih.gov Conversely, induced expression of hCNT1 in pancreatic cancer cells has been shown to increase sensitivity to the compound. nih.gov

It's noteworthy that the expression of hCNTs can be transient. In some pancreatic cancer cell lines, hCNT1-type transport activity is observed at low to medium cell densities but diminishes in confluent cultures. aacrjournals.org This suggests a dynamic regulation of transporter expression that can influence the intracellular availability of this compound.

Table 1: Role of hCNTs in this compound Transport

| Transporter | Function | Significance in Drug Response |

|---|---|---|

| hCNT1 (SLC28A1) | High-affinity, sodium-dependent uptake of pyrimidine (B1678525) nucleosides, including this compound. nih.govoup.com | Implicated in sensitizing solid tumors to the compound. nih.gov Reduced expression or mislocalization can contribute to chemoresistance. nih.gov |

| hCNT3 (SLC28A3) | Transports a broad range of purine (B94841) and pyrimidine nucleosides. researchgate.net | Along with hENT1, its expression levels can be predictive of patient survival after treatment. researchgate.net |

Involvement of Equilibrative Nucleoside Transporters (hENTs)

Human Equilibrative Nucleoside Transporters (hENTs), belonging to the SLC29 gene family, are bidirectional transporters that facilitate the movement of nucleosides down their concentration gradient. mdpi.com This means they can mediate both the influx and efflux of this compound to equilibrate its concentration across the cell membrane. researchgate.net

Human equilibrative nucleoside transporter 1 (hENT1) is considered the primary transporter for this compound in many cancer cells. oaepublish.comencyclopedia.pub Its expression levels have been strongly correlated with the uptake and cytotoxicity of the compound in various cancers, including pancreatic and mantle cell lymphoma. haematologica.orgresearchgate.net High hENT1 expression is often associated with improved survival in patients treated with this compound. researchgate.net Conversely, decreased hENT1 expression is a well-established mechanism of drug resistance. oaepublish.com

Human equilibrative nucleoside transporter 2 (hENT2) also participates in the transport of this compound, although with a lower affinity compared to hENT1. oaepublish.comwjgnet.com While hENT1 is characterized by high-affinity, low-capacity transport, hENT2 provides low-affinity, high-capacity transport. oaepublish.com In certain cell types, such as hepatocytes, hENT2 is the main transporter for the compound. oaepublish.com

The interplay between hCNTs and hENTs is crucial. In cells expressing both transporter types, hCNTs actively accumulate this compound, while hENTs can mediate its efflux, thereby modulating the net intracellular concentration. researchgate.net

Table 2: Role of hENTs in this compound Transport

| Transporter | Function | Significance in Drug Response |

|---|---|---|

| hENT1 (SLC29A1) | High-affinity, bidirectional transport of nucleosides. oaepublish.com | Major transporter for this compound in many cancer cells. mdpi.comencyclopedia.pub High expression correlates with increased sensitivity and better patient outcomes. researchgate.net |

| hENT2 (SLC29A2) | Low-affinity, high-capacity, bidirectional transport of nucleosides. oaepublish.com | Plays a role in the uptake of the compound, particularly in certain cell types like hepatocytes. oaepublish.comwjgnet.com |

Efflux Mediated by ATP-Binding Cassette (ABC) Transporters

While influx transporters are critical for cellular uptake, efflux transporters, particularly those from the ATP-Binding Cassette (ABC) family, play a significant role in pumping this compound and its metabolites out of the cell, which can contribute to drug resistance. oaepublish.comnih.gov These transporters utilize the energy from ATP hydrolysis to actively transport a wide range of substrates across the cell membrane. nih.gov

Several members of the ABCC subfamily, also known as Multidrug Resistance-Associated Proteins (MRPs), have been implicated in the efflux of this compound and its metabolites. nih.gov Studies have shown that the deaminated metabolite of this compound, 2',2'-difluorodeoxyuridine (dFdU), is a substrate for ABCC transporters. nih.gov Inhibition of these transporters can lead to increased intracellular accumulation of dFdU, which in turn can inhibit the deamination of the parent compound, leading to higher intracellular levels of active this compound. nih.gov

Specifically, multidrug resistance protein 5 (MRP5 or ABCC5) has been identified as a key transporter involved in the export of this compound or its phosphorylated metabolites. nih.govspandidos-publications.com Overexpression of MRP5 has been linked to gemcitabine resistance in pancreatic cancer cells. nih.gov Other ABC transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (BCRP), have also been suggested to contribute to resistance, although their precise roles have been a subject of conflicting reports. nih.govmdpi.com Interestingly, some studies have reported that overexpression of ABCB1 and ABCC1 can paradoxically enhance sensitivity to this compound. nih.gov The involvement of multiple transporters, including ABCC3 and ABCC10, has also been suggested, highlighting the complexity of the efflux mechanisms. nih.gov

Table 3: Role of ABC Transporters in this compound Efflux

| Transporter | Function | Significance in Drug Response |

|---|---|---|

| ABCC5 (MRP5) | ATP-dependent efflux of this compound and its metabolites. nih.gov | Contributes to resistance; silencing MRP5 increases chemosensitivity in pancreatic cancer cells. nih.gov |

| ABCC3 (MRP3) | Efflux of organic anions. | Along with ABCC5 and ABCC10, its individual knockdown did not significantly increase sensitivity, suggesting involvement of multiple transporters. nih.gov |

| ABCC10 (MRP7) | Efflux of various compounds. | Implicated in the efflux of this compound metabolites. nih.gov |

| ABCB1 (P-gp) | Broad-spectrum efflux pump. | Its role in this compound resistance is debated, with some studies suggesting it contributes to resistance and others to sensitivity. nih.gov |

| ABCG2 (BCRP) | Efflux of a wide range of substrates. | Suggested to contribute to resistance. nih.gov |

Molecular and Cellular Mechanisms of Action of 2 ,2 Difluoro 2 Deoxyuridine

Direct Cytotoxic Effects on Cancer Cell Lines

The cytotoxic activity of 2',2'-Difluoro-2'-deoxyuridine (dFdU), the primary metabolite of gemcitabine (B846), has been evaluated in various cancer cell lines, demonstrating both concentration- and time-dependent effects.

Concentration-Dependent Cytotoxicity in Specific Cell Models (e.g., HepG2, A549, ECV304, H292)

This compound exhibits cytotoxic effects against several human cancer cell lines. caymanchem.com In human hepatocellular carcinoma (HepG2) and human lung carcinoma (A549) cells, the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 3.13 µM and 3.92 µM, respectively, after a 48-hour to 14-day exposure. medchemexpress.com

Furthermore, dFdU has been shown to enhance the cell-killing effects of radiation in a concentration-dependent manner. caymanchem.commedchemexpress.com In studies involving human bladder cancer cells (ECV304) and human mucoepidermoid lung cancer cells (H292), dFdU at concentrations ranging from 10 to 100 µM increased radiation-induced cell death. caymanchem.commedchemexpress.com This radiosensitizing effect was observed to increase with higher concentrations of the compound. medchemexpress.com

Table 1: Concentration-Dependent Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Exposure Time | Effect | Reference |

|---|---|---|---|---|

| HepG2 | 3.13 | 48 hours - 14 days | Cytotoxicity | caymanchem.commedchemexpress.com |

| A549 | 3.92 | 48 hours - 14 days | Cytotoxicity | caymanchem.commedchemexpress.com |

| ECV304 | 10 - 100 | 24 hours (pre-radiation) | Radiosensitization | caymanchem.commedchemexpress.com |

| H292 | 10 - 100 | 24 hours (pre-radiation) | Radiosensitization | caymanchem.commedchemexpress.com |

Time-Dependent Cytotoxicity and Exposure Duration

The cytotoxicity of this compound is highly dependent on the duration of exposure. aacrjournals.orgnih.gov Longer incubation times with the compound lead to a significant increase in its cytotoxic effects. For instance, increasing the exposure time from 72 hours to 14 days resulted in a 196-fold decrease in the IC50 value in HepG2 cells and a 48-fold decrease in A549 cells. aacrjournals.org This indicates that prolonged exposure to dFdU substantially enhances its ability to kill cancer cells. aacrjournals.orgnih.gov

The growth inhibitory effect of gemcitabine, the parent compound of dFdU, is also noted to be both time and concentration dependent in various tumor cell lines. vumc.nl This characteristic is closely related to the accumulation of its active metabolites within the cell. vumc.nl

Cell Cycle Perturbation and Arrest

This compound exerts a significant influence on the cell cycle, primarily by inducing an arrest in the S-phase, which is a critical period for DNA synthesis. medchemexpress.comnih.govcapes.gov.br

Induction of Early S-Phase Arrest

Treatment with this compound leads to a block in the early S-phase of the cell cycle in cancer cells. medchemexpress.comnih.gov This has been observed in both ECV304 and H292 cell lines, where exposure to dFdU at concentrations between 10 µM and 250 µM for 24 hours caused an accumulation of cells in the S-phase. medchemexpress.com This S-phase arrest is a key mechanism of action for dFdU and its parent compound, gemcitabine. aacrjournals.orgnih.gov The inhibition of DNA synthesis is a direct consequence of this cell cycle block. aacrjournals.org

Correlation between Cell Cycle Block and Radiosensitization Efficacy

A strong correlation exists between the induction of an early S-phase block by this compound and its effectiveness as a radiosensitizer. medchemexpress.comnih.gov The highest radiosensitizing effects are observed under treatment schedules that result in the largest percentage of cells accumulating in the S-phase at the time of irradiation. nih.gov In studies with ECV304 and H292 cells, the greatest dose enhancement factors for radiation were seen when the cells were most effectively blocked in the early S-phase. medchemexpress.comnih.gov This suggests that the accumulation of cells in this particular phase of the cell cycle makes them more vulnerable to the damaging effects of radiation. nih.gov

Influence of p53 Status on Cell Cycle Response

The status of the p53 tumor suppressor gene can influence how cancer cells respond to treatment with agents like this compound. aacrjournals.org In response to DNA damage, wild-type p53 can trigger a cell cycle arrest, typically at the G1-S checkpoint, to allow time for DNA repair. aacrjournals.orgmdpi.com

In a study comparing a mutant p53 cell line (U251) with a wild-type p53 cell line (D54), it was found that after treatment with gemcitabine and radiation, the U251 cells accumulated in the S-phase. aacrjournals.org In contrast, the D54 cells, with their functional p53, exhibited a G1 block, which prevented them from entering the S-phase and likely contributed to their resistance to radiosensitization. aacrjournals.org This suggests that the absence of a functional p53 allows cells to proceed into S-phase despite DNA damage, where they are more susceptible to the effects of radiosensitizing agents. aacrjournals.org Gemcitabine treatment can induce a DNA damage response that involves the activation of p53, which in turn can lead to cell cycle arrest, apoptosis, or senescence depending on the cellular context. mdpi.comresearchgate.net

Apoptotic Pathway Activation

The induction of programmed cell death, or apoptosis, is a key consequence of cellular exposure to this compound (dFdU), the main metabolite of gemcitabine. This process is initiated following the disruption of critical cellular functions, particularly DNA synthesis.

Increase in Apoptotic Cell Populations and Caspase Activation

Treatment with this compound leads to a discernible increase in the population of apoptotic cells. medchemexpress.com This is a hallmark of its cytotoxic activity and is fundamentally linked to its incorporation into DNA. nih.gov The process of apoptosis is executed by a family of proteases called caspases. Following treatment with gemcitabine, the activation of several caspases, including caspase-3, -8, and -9, has been observed. nih.govebi.ac.ukbdbiosciences.com The activation of caspase-9 points to the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govebi.ac.uk Meanwhile, the activation of caspase-8 suggests the extrinsic, death receptor-mediated pathway is also engaged. nih.gov Caspase-3 is a key "effector" caspase, activated by both initiator caspases (like -8 and -9), which then carries out the widespread protein cleavage that leads to the dismantling of the cell. bdbiosciences.com

In some cell lines, such as human pancreatic cancer cells, gemcitabine-induced apoptosis is considered to be caspase-dependent. nih.gov Studies in multiple myeloma cell lines showed that gemcitabine induces apoptosis accompanied by the cleavage of PARP (poly(ADP-ribose) polymerase), a substrate of active caspase-3, further confirming the activation of the caspase cascade. nih.gov The generation of large-sized DNA fragments (50-500 kb) is considered a critical event in gemcitabine-induced apoptosis, while the subsequent degradation of DNA into smaller, nucleosomal-sized fragments is not always required. nih.gov The formation of these large fragments is dependent on the incorporation of the drug into DNA. nih.gov

Cell Line-Dependent Induction of Apoptosis in Response to this compound and Radiation

The degree to which this compound induces apoptosis, particularly when combined with radiation, is highly dependent on the specific cell line being studied. medchemexpress.comnih.gov This variability suggests that the drug's ability to potentiate radiation-induced cell death (radiosensitization) is not universally mediated by apoptosis. nih.gov

For instance, in studies comparing different human cancer cell lines, the radiosensitization of HT29 colon cancer cells by gemcitabine was associated with a significant increase in apoptosis and caspase activation. nih.gov In contrast, UMSCC-6 head and neck cancer cells and A549 lung cancer cells were radiosensitized through a non-apoptotic mechanism. nih.gov Similarly, studies on MCF-7 breast cancer cells, which are capable of undergoing apoptosis, showed that radiosensitization by gemcitabine was not necessarily linked to an increase in apoptotic cell death. aacrjournals.org This indicates that while apoptosis can be a significant contributor to cell death in some contexts, it is not a prerequisite for the radiosensitizing effects of the drug. nih.govaacrjournals.org

The induction of apoptosis under these combined treatment conditions appears to be related to the cell's inherent propensity to undergo apoptosis in response to DNA damage. nih.govnih.gov It has been proposed that gemcitabine may lower the threshold for radiation-induced apoptosis in cell lines that are already prone to this form of cell death. nih.govaacrjournals.org

Table 1: Cell Line-Dependent Apoptotic Response to Gemcitabine and Radiation

| Cell Line | Cancer Type | Apoptotic Response to Gemcitabine + Radiation | Reference |

|---|---|---|---|

| HT29 | Colon Cancer | Increased apoptosis and caspase activation; contributes to radiosensitization. | nih.gov |

| UMSCC-6 | Head and Neck Cancer | Radiosensitized via a non-apoptotic mechanism. | nih.gov |

| A549 | Lung Cancer | Radiosensitized via a non-apoptotic mechanism. | nih.gov |

| MCF-7 | Breast Cancer | Radiosensitization occurred, but apoptosis was not required for this effect. | aacrjournals.org |

| U251 | Glioblastoma | Radiosensitization was associated with a decreased incidence of apoptosis. | aacrjournals.org |

Nucleic Acid Interactions and Downstream Consequences

The primary mechanism of action for this compound involves its interaction with nucleic acids after being converted to its active triphosphate form. This interaction disrupts normal DNA and RNA synthesis and function, leading to cytotoxicity.

Incorporation of this compound Triphosphate into DNA and RNA

Following cellular uptake, this compound (dFdU) can be phosphorylated to its triphosphate form, dFdUTP. aacrjournals.org More centrally to the action of its parent compound, gemcitabine (dFdC), dFdC is converted into its active triphosphate metabolite, gemcitabine triphosphate (dFdCTP). nih.govpfizermedicalinformation.com This active form, dFdCTP, is then incorporated into the growing strands of both DNA and RNA. aacrjournals.orgnih.govresearchgate.net

The incorporation into DNA is a critical event leading to cell death. nih.govresearchgate.net Studies have shown that dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand by DNA polymerases. nih.gov The extent of incorporation can vary between different cell lines. For example, in a comparative study, the human ovarian carcinoma cell line A2780 showed the highest level of incorporation into DNA, which was 2- to 4-fold higher than in the human leukemic cell line CCRF-CEM. nih.govresearchgate.net

While incorporation into DNA is the main mechanism, the incorporation of the triphosphate form into RNA has also been documented and is considered a potentially important, though perhaps unrecognized, aspect of its action. aacrjournals.orgnih.govresearchgate.net In A2780 cells, the incorporation into DNA was approximately double that of its incorporation into RNA, whereas in CCRF-CEM cells, the incorporation into DNA was 10- to 20-fold higher than into RNA. nih.govresearchgate.net The incorporation into DNA appears to be dependent on both time and concentration, while incorporation into RNA seems to be primarily concentration-dependent. nih.govresearchgate.net

Interference with DNA Replication and Elongation Processes

The incorporation of gemcitabine triphosphate (dFdCTP) into a DNA strand does not immediately halt replication. nih.govnih.govresearchgate.net Instead, DNA polymerases are able to add one more deoxynucleotide to the chain after the gemcitabine nucleotide. nih.govnih.govnih.gov However, after this single addition, the DNA polymerase is unable to proceed further, effectively terminating strand elongation. nih.govresearchgate.netbenthamdirect.com

This process is known as "masked chain termination". nih.govnih.govresearchgate.net The term "masked" refers to the fact that the gemcitabine nucleotide is not at the absolute 3'-end of the terminated strand, which helps it evade immediate removal by the proofreading (3'→5' exonuclease) activity of DNA repair enzymes. nih.govnih.gov This resistance to excision "locks" the drug into the DNA, leading to an irreparable error that inhibits further DNA synthesis and ultimately triggers apoptosis. nih.govresearchgate.netpharmgkb.org While dFdC is not considered an absolute chain terminator because it can be incorporated into internal positions of DNA, it significantly slows the process of DNA elongation. nih.govnih.gov The cytotoxic activity of the drug is strongly correlated with the amount of it incorporated into cellular DNA. nih.gov

Potential Impact on DNA Repair Mechanisms

The presence of this compound's metabolites within DNA presents a significant challenge to the cell's DNA repair machinery. As mentioned, the "masked chain termination" mechanism prevents proofreading exonucleases from efficiently removing the incorporated drug. nih.govnih.gov

Furthermore, gemcitabine can interfere with DNA repair processes more broadly. Studies suggest that gemcitabine can inhibit DNA repair synthesis, which is a necessary step in pathways like Nucleotide Excision Repair (NER). plos.org This pathway is responsible for fixing bulky lesions in DNA, such as those created by platinum-based drugs like cisplatin (B142131). The inhibition of NER-associated repair synthesis is thought to be a key reason for the synergistic action observed when gemcitabine and cisplatin are used together. plos.orgnih.gov

Research using cell lines deficient in specific repair pathways has provided more insight. Cell lines deficient in Homologous Recombination (HR), a major pathway for repairing DNA double-strand breaks, did not show increased sensitivity to gemcitabine alone, suggesting HR is not the primary mechanism for repairing gemcitabine-induced damage. nih.gov However, HR was found to be involved in the synergistic interaction between cisplatin and gemcitabine. nih.gov Other repair pathways like Base Excision Repair (BER) and Non-Homologous End Joining (NHEJ) also appeared incapable of modulating gemcitabine's direct cytotoxicity. nih.gov

Some studies have specifically implicated gemcitabine in the inhibition of the RAD51-dependent HR pathway, which is crucial for repairing DNA double-strand breaks induced by radiation. iiarjournals.org By suppressing DNA synthesis required for the HR pathway, gemcitabine may prevent the repair of radiation-induced damage, thus enhancing the radiation's cell-killing effect. iiarjournals.org

Table 2: Summary of DNA Repair Pathway Interactions

| DNA Repair Pathway | Interaction with this compound (Gemcitabine) | Reference |

|---|---|---|

| Proofreading (3'→5' Exonuclease) | Ineffective at removing the incorporated drug due to "masked chain termination." | nih.govnih.gov |

| Nucleotide Excision Repair (NER) | Inhibits DNA repair synthesis, which is a key step in NER. This contributes to synergy with drugs like cisplatin. | plos.orgnih.gov |

| Homologous Recombination (HR) | Does not appear to be a primary modulator of gemcitabine cytotoxicity alone, but is involved in the synergistic interaction with cisplatin. May be inhibited by gemcitabine, contributing to radiosensitization. | nih.goviiarjournals.org |

| Base Excision Repair (BER) | Appears incapable of modulating gemcitabine cytotoxicity. | nih.gov |

| Non-Homologous End Joining (NHEJ) | Appears incapable of modulating gemcitabine cytotoxicity. | nih.gov |

Interaction with Ribonucleotide Reductase (RNR) Activity

Once inside the cell, gemcitabine (dFdC) is phosphorylated by the enzyme deoxycytidine kinase to its monophosphate form (dFdCMP), which is then further phosphorylated to the active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. nih.govdrugbank.com The diphosphate metabolite, dFdCDP, is a potent, mechanism-based inhibitor of ribonucleotide reductase (RNR). nih.govnih.govpfizermedicalinformation.com RNR is a critical enzyme responsible for catalyzing the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the necessary precursors for DNA synthesis and repair. patsnap.comnih.gov

The inhibition of RNR by dFdCDP is an irreversible process. nih.gov Studies have shown that dFdCDP binds to the RNR enzyme, leading to its inactivation. nih.govresearchgate.net This inactivation can occur through different mechanisms depending on the presence of reducing agents. nih.govacs.org In the presence of a reductant, inactivation results from the covalent labeling of the RNR α subunit (also known as RRM1) by the sugar moiety of dFdCDP. nih.govacs.orgmit.edu This covalent binding leads to the formation of a tight subunit complex, which prevents the enzyme from carrying out its catalytic function. nih.gov In the absence of reductants, dFdCDP causes the loss of an essential tyrosyl radical in the β subunit (RRM2) of the enzyme, which is also required for its activity. nih.govacs.org

This potent inhibition of RNR by dFdCDP is a key feature that distinguishes gemcitabine's mechanism from other nucleoside analogs. nih.govnih.gov The inactivation is highly efficient, with studies showing that substoichiometric amounts of dFdCDP relative to the enzyme can lead to complete inactivation. nih.gov

nih.govpfizermedicalinformation.com| Characteristic | Description | Reference |

|---|---|---|

| Inhibitor | 2',2'-Difluoro-2'-deoxycytidine diphosphate (dFdCDP), the active metabolite of gemcitabine. | |

| Target Enzyme | Ribonucleotide Reductase (RNR), specifically the RRM1 (α) and RRM2 (β) subunits. |

The direct consequence of RNR inhibition by dFdCDP is a significant reduction in the intracellular pools of deoxynucleoside triphosphates (dNTPs), which are the building blocks for DNA synthesis. nih.govpfizermedicalinformation.compharmgkb.org By blocking the enzyme that generates these essential precursors, dFdCDP effectively starves the cell of the materials needed for DNA replication and repair. patsnap.comspandidos-publications.com

Research has demonstrated that treatment with gemcitabine leads to a marked depletion of the endogenous pool of deoxycytidine triphosphate (dCTP). pfizermedicalinformation.comaacrjournals.org This specific reduction of dCTP levels creates a favorable environment for the action of gemcitabine's other active metabolite, gemcitabine triphosphate (dFdCTP). This phenomenon is known as "self-potentiation". pfizermedicalinformation.comresearchgate.net The reduction in the intracellular concentration of dCTP enhances the phosphorylation of gemcitabine and the subsequent incorporation of dFdCTP into the DNA strand by DNA polymerase, as there is less competition from the natural substrate. nih.govpfizermedicalinformation.comaacrjournals.org This ultimately leads to the termination of DNA synthesis and programmed cell death. pfizermedicalinformation.comnih.gov

Studies in various cancer cell lines have confirmed the depletion of dNTP pools following exposure to the drug. For example, in U251 human glioblastoma cells, treatment resulted in a depletion of the dATP pool to 20% of control levels within 4 hours. aacrjournals.org This depletion is a critical upstream event that amplifies the drug's ultimate cytotoxic effects on DNA. nih.govaacrjournals.org

aacrjournals.org| Cell Line | Affected Pool | Observed Effect | Reference |

|---|---|---|---|

| U251 (Human Glioblastoma) | dATP | Depleted to <20% of control levels within 4 hours of treatment. | |

| General Mechanism | dCTP | Significant reduction in the intracellular dCTP pool. |

Pharmacological Contributions and Disposition of 2 ,2 Difluoro 2 Deoxyuridine

Influence on 2',2'-Difluoro-2'-deoxycytidine (Gemcitabine) Pharmacokinetics

The conversion of gemcitabine (B846) to dFdU substantially alters the pharmacokinetic profile, leading to a prolonged presence of the metabolite in the systemic circulation and impacting the bioavailability of the parent compound.

A striking feature of dFdU's pharmacokinetics is its significantly longer plasma half-life compared to gemcitabine. While gemcitabine is rapidly cleared from the plasma, with a terminal half-life reported to be as short as 8 to 17 minutes, dFdU exhibits a much more extended elimination phase. aacrjournals.orgnih.govnih.govcapes.gov.br Studies have documented the terminal half-life of dFdU to be approximately 14 hours and in some cases, as long as 65 to 89 hours. aacrjournals.orgnih.govcapes.gov.br This marked difference in elimination kinetics results in a sustained presence of dFdU in the plasma long after gemcitabine concentrations have declined to undetectable levels. nih.gov

Table 1: Comparative Plasma Half-Life of Gemcitabine (dFdC) and 2',2'-Difluoro-2'-deoxyuridine (dFdU)

| Compound | Plasma Half-Life (t½) | Source |

| Gemcitabine (dFdC) | 8.0 - 17 minutes | aacrjournals.orgnih.govcapes.gov.br |

| This compound (dFdU) | 14 - 89 hours | nih.govcapes.gov.br |

The rapid and extensive conversion of gemcitabine to dFdU, coupled with the latter's slow clearance, leads to substantially higher plasma concentrations of the metabolite compared to the parent drug. nih.govnih.gov Following gemcitabine administration, plasma levels of dFdU can be 10- to 20-fold higher than those of gemcitabine. nih.gov In clinical studies, dFdU has been observed to be the sole metabolite detected in urine, underscoring its prominence in the systemic circulation. nih.govcapes.gov.br Even 24 hours after gemcitabine infusion, dFdU concentrations can remain at approximately 12% of their peak, while gemcitabine is nearly completely eliminated. nih.gov

Table 2: Relative Plasma Exposure of Gemcitabine (dFdC) and this compound (dFdU)

| Parameter | Gemcitabine (dFdC) | This compound (dFdU) | Source |

| Mean Intracellular AUC0-24h (μM*h) | 95 | 1650 | nih.gov |

| Mean Plasma AUC0-8h (h·mg/L) after therapeutic dose | 16 | 169 | researchgate.net |

AUC: Area Under the Curve

The extensive first-pass metabolism of gemcitabine to dFdU significantly limits its oral bioavailability. aacrjournals.orgnih.govnih.gov Studies have shown that when administered orally, a large fraction of gemcitabine is converted to dFdU before it can reach systemic circulation, resulting in low systemic exposure to the parent compound. aacrjournals.orgnih.gov The oral bioavailability of gemcitabine has been estimated to be as low as 10%. aacrjournals.orgnih.gov Co-administration of a cytidine (B196190) deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), has been shown to decrease the formation of dFdU and substantially increase the oral bioavailability of gemcitabine. aacrjournals.orgnih.gov For instance, co-administration of THU was found to increase the oral bioavailability of gemcitabine from 10% to 40% in mice. aacrjournals.orgnih.gov

High Plasma Concentrations Relative to 2',2'-Difluoro-2'-deoxycytidine

Modulation of 2',2'-Difluoro-2'-deoxycytidine Intracellular Dynamics

Beyond its systemic effects, dFdU also actively influences the cellular uptake and accumulation of gemcitabine, adding another layer of complexity to its pharmacological profile.

Gemcitabine enters tumor cells via nucleoside transporters, including both equilibrative (hENTs) and concentrative (hCNTs) transporters. nih.govnih.gov Research has demonstrated that dFdU is also a substrate for these transporters and acts as a competitive inhibitor of gemcitabine transport. nih.govnih.gov In short-term incubation periods (less than 20 seconds), dFdU can inhibit the uptake of gemcitabine into cells by over 80%. nih.gov This competitive inhibition suggests that the high plasma concentrations of dFdU could potentially limit the initial entry of gemcitabine into tumor cells. nih.govnih.gov

Paradoxically, despite the initial inhibition of transport, the presence of dFdU has been shown to increase the net intracellular accumulation and retention of gemcitabine over longer incubation periods. nih.govnih.gov Following a 60-minute incubation, dFdU can enhance the accumulation of gemcitabine by up to 1.5-fold. nih.gov This phenomenon is thought to be a result of dFdU modulating both the transport and metabolism of gemcitabine. By slowing the rate at which gemcitabine enters the cell, dFdU may alter its metabolic fate, leading to increased intracellular levels of the active triphosphate form of gemcitabine (dFdCTP). nih.gov Studies have shown that the increase in net intracellular radioactivity of labeled gemcitabine in the presence of dFdU is dependent on the activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of gemcitabine. nih.gov

Influence on 2',2'-Difluoro-2'-deoxycytidine Phosphorylation via Deoxycytidine Kinase (dCK)

This compound (dFdU), the primary metabolite of 2',2'-Difluoro-2'-deoxycytidine (dFdC), plays a modulatory role in the intracellular phosphorylation of its parent compound. The activation of dFdC to its pharmacologically active triphosphate form is a sequential process initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first phosphorylation step. aacrjournals.org Research indicates that dFdU, while having a low affinity for dCK itself, influences the metabolic fate of dFdC. nih.govnih.gov

Studies conducted on HL-60 cells demonstrated that the activation of dFdU is attributable to its phosphorylation by dCK. nih.gov This was evidenced by reversal studies where relatively low concentrations of deoxycytidine (dCyd), the natural substrate for dCK, were sufficient to shield the cells from the cytotoxic effects of dFdU. nih.gov This suggests a competitive interaction at the enzyme level. nih.gov

Further investigations have revealed that the presence of dFdU can paradoxically enhance the intracellular accumulation of the active, phosphorylated form of dFdC. Co-incubation of dFdU with dFdC was found to significantly increase the intracellular concentrations of 2',2'-Difluoro-2'-deoxycytidine triphosphate (dFdCTP). nih.gov This effect appears to be directly linked to dCK activity. In cells where dCK was targeted using small interfering RNA, the dFdU-mediated increase in intracellular dFdC accumulation was nullified. nih.gov This finding strongly suggests that the interaction between dFdU and dFdC involves a modulation of both cellular transport and the subsequent metabolic phosphorylation pathway governed by dCK. nih.gov

Table 1: Influence of dFdU on dFdC Metabolism via dCK

| Interacting Compound | Enzyme | Observation | Research Finding |

| This compound (dFdU) | Deoxycytidine Kinase (dCK) | dFdU demonstrates a low affinity for dCK. nih.gov | The cytotoxicity of dFdU can be reversed by low concentrations of deoxycytidine, the natural substrate of dCK, indicating that dFdU activation is dependent on this enzyme. nih.gov |

| dFdU + 2',2'-Difluoro-2'-deoxycytidine (dFdC) | Deoxycytidine Kinase (dCK) | Co-incubation significantly increases intracellular levels of dFdCTP. nih.gov | The dFdU-mediated increase in dFdC accumulation is abolished in the absence of dCK activity, confirming the enzyme's central role in this interaction. nih.gov |

Hepatic Accumulation and Metabolism

The liver is a primary site for the metabolism of 2',2'-Difluoro-2'-deoxycytidine (dFdC), where it is rapidly and extensively converted into this compound (dFdU). semanticscholar.orgaacrjournals.orgnih.gov This metabolic conversion is catalyzed by the enzyme cytidine deaminase, which is found in high levels within the liver. semanticscholar.orgcaymanchem.comnucleosyn.com

Following its formation, dFdU exhibits significant hepatic accumulation, particularly after multiple administrations of its parent compound, dFdC. nih.gov Studies in mice have shown that multiple dosing schedules lead to a substantial accumulation of dFdU and its phosphorylated metabolites in the liver. nih.gov This accumulation is notably more pronounced following oral administration compared to intravenous dosing. nih.gov

Once formed in the liver, dFdU itself undergoes further metabolism. nih.govnih.gov It is phosphorylated to form this compound monophosphate (dFdUMP), this compound diphosphate (B83284) (dFdUDP), and this compound triphosphate (dFdUTP). nih.govnih.gov The presence of these phosphorylated metabolites, specifically dFdU-TP, has been confirmed in liver tissue. nih.gov Research provides strong evidence that dFdU is taken up by cells, phosphorylated to its triphosphate metabolite (dFdU-TP), and subsequently incorporated into both DNA and RNA, which correlates with its cytotoxic activity. nih.gov

Table 2: Hepatic Metabolism and Accumulation of dFdU

| Process | Location | Key Enzyme | Resulting Metabolites | Findings |

| Formation of dFdU | Liver, Gut | Cytidine Deaminase (CD) | This compound (dFdU) | dFdC is rapidly and extensively inactivated to dFdU in the liver. aacrjournals.orgnih.gov |

| Accumulation | Liver | Not Applicable | dFdU, dFdU-TP | dFdU and its phosphorylated metabolites accumulate in the liver, especially after multiple doses of dFdC. nih.gov |

| Metabolism of dFdU | Liver Cells | Kinases | dFdUMP, dFdUDP, dFdUTP | dFdU is phosphorylated to its mono-, di-, and triphosphate forms within cells. nih.govnih.gov |

Therapeutic and Translational Research Implications of 2 ,2 Difluoro 2 Deoxyuridine

Radiosensitizing Potential in Cancer Therapy

In vitro studies have established that dFdU possesses a potent ability to enhance the effects of radiotherapy, an effect that is highly dependent on both the concentration of the compound used and the timing of its administration relative to radiation exposure. aacrjournals.orgmedchemexpress.com

The capacity of dFdU to act as a radiosensitizer is directly correlated with its concentration. aacrjournals.orgmedchemexpress.com In studies using human bladder (ECV304) and lung (H292) cancer cell lines, a clear concentration-dependent radiosensitizing effect was observed. aacrjournals.org The dose enhancement factor (DEF), a measure of the magnitude of radiosensitization, increased progressively with higher concentrations of dFdU. aacrjournals.orgmedchemexpress.com For instance, in ECV304 cells, the DEF rose from 1.10 at a 10 µM concentration to 2.17 at 50 µM. aacrjournals.org A similar trend was noted in H292 cells, where the DEF increased from 1.08 at 25 µM to 1.69 at 100 µM. aacrjournals.org This demonstrates that the potentiation of radiation damage is directly linked to the amount of dFdU present. aacrjournals.orgresearchgate.net

Table 1: Concentration-Dependent Radiosensitizing Effect of dFdU Data derived from in vitro studies on human cancer cell lines.

| Cell Line | dFdU Concentration (µM) | Dose Enhancement Factor (DEF) |

| ECV304 (Bladder Cancer) | 10 | 1.10 |

| 25 | 1.60 | |

| 50 | 2.17 | |

| H292 (Lung Cancer) | 25 | 1.08 |

| 50 | 1.31 | |

| 100 | 1.69 | |

| Source: aacrjournals.org |

The timing of dFdU administration in relation to radiotherapy is a critical determinant of its sensitizing efficacy. aacrjournals.orgmedchemexpress.com Research shows that the radiosensitizing effect is most potent when radiation is delivered immediately after a 24-hour incubation with dFdU. aacrjournals.orgmedchemexpress.com The effect diminishes as the interval between the end of the drug treatment and the application of radiation increases. aacrjournals.orgmedchemexpress.com In ECV304 cells treated with 50 µM dFdU, the DEF was highest at 2.44 when radiation was given immediately (0-hour interval), decreasing to 1.96 with an 8-hour interval, and further to 1.70 with a 24-hour interval. aacrjournals.org This schedule-dependent phenomenon was also confirmed in H292 cells. aacrjournals.org

Table 2: Schedule-Dependent Radiosensitizing Effect of dFdU Data reflects a 24-hour incubation with dFdU followed by radiation at varying intervals.

| Cell Line | dFdU Concentration (µM) | Interval Before Radiation | Dose Enhancement Factor (DEF) |

| ECV304 (Bladder Cancer) | 50 | 0 hours | 2.44 |

| 8 hours | 1.96 | ||

| 24 hours | 1.70 | ||

| H292 (Lung Cancer) | 100 | 0 hours | 1.90 |

| 8 hours | 1.41 | ||

| 24 hours | 1.07 | ||

| Source: aacrjournals.org |

The primary mechanism through which dFdU enhances radiation sensitivity is its impact on the cell cycle. aacrjournals.orgmedchemexpress.com Studies have consistently shown that dFdU causes cells to arrest in the early S phase of the cell cycle, a phase known to be particularly sensitive to radiation damage. aacrjournals.orgmedchemexpress.com This synchronization of the cell population at a vulnerable point amplifies the lethal effects of subsequent irradiation. medchemexpress.com The greatest dose enhancement factors are observed when the majority of cells are blocked at the G1/S border or in the early S phase. aacrjournals.orgmedchemexpress.com This effect is comparable to that of its parent compound, 2',2'-Difluoro-2'-deoxycytidine. aacrjournals.org In addition to cell cycle modulation, dFdU has been shown to increase the percentage of cells undergoing apoptosis (programmed cell death), particularly when combined with radiotherapy. aacrjournals.orgmedchemexpress.com

Schedule-Dependent Radiosensitizing Effect (Timing with Radiation)

Contribution to the Overall Antineoplastic Activity of 2',2'-Difluoro-2'-deoxycytidine

The role of dFdU extends beyond radiosensitization; it is also a significant contributor to the direct anticancer effects of its parent compound, 2',2'-Difluoro-2'-deoxycytidine.

Evidence for Significant Contribution to Parent Compound's Cytotoxicity

Mechanisms of Resistance Associated with 2',2'-Difluoro-2'-deoxyuridine

Resistance to the chemotherapeutic agent 2',2'-difluoro-2'-deoxycytidine is a significant clinical challenge, limiting its efficacy. This resistance can be inherent in tumor cells or acquired after an initial response. The mechanisms are complex and involve alterations in drug metabolism, target enzymes, and cellular transport pathways. The primary metabolite, this compound, is intrinsically linked to these resistance phenomena.

Cell lines with acquired resistance to 2',2'-difluoro-2'-deoxycytidine (dFdC) frequently exhibit cross-resistance to other nucleoside analogues, particularly those that rely on the same activation pathway. nih.gov A primary mechanism for dFdC activation is phosphorylation by the enzyme deoxycytidine kinase (dCK). nih.govnih.gov Consequently, a common feature in dFdC-resistant cells is a deficiency in dCK activity. nih.govnih.gov

For example, the human ovarian cancer cell line AG6000, which is highly resistant to dFdC, demonstrates a complete lack of dCK protein and activity. nih.govnih.gov This dCK deficiency renders the AG6000 cell line extensively cross-resistant to other deoxynucleoside analogues that require dCK for their cytotoxic activation. nih.govresearchgate.net These include agents like 1-β-D-arabinofuranosyl cytosine (ara-C), 2-chloro-deoxyadenosine, and 5-aza-2'-deoxycytidine. nih.govnih.gov Interestingly, the AG6000 line was also found to be cross-resistant to this compound (dFdU), the deaminated metabolite of dFdC. nih.gov The cross-resistance profile can extend beyond nucleoside analogs to include drugs with different mechanisms of action, such as microtubule inhibitors and anthracyclines, suggesting that multiple resistance mechanisms may be active simultaneously. nih.govcornell.edu

| Compound | Class | Fold Resistance in AG6000 Cells (Compared to Parental A2780 Line) | Primary Activation Enzyme |

|---|---|---|---|

| 1-β-D-arabinofuranosyl cytosine (ara-C) | Deoxynucleoside Analogue | ~1000-10,000 | Deoxycytidine Kinase (dCK) |

| 2-chloro-deoxyadenosine | Deoxynucleoside Analogue | ~1000-10,000 | Deoxycytidine Kinase (dCK) |

| 5-aza-2'-deoxycytidine | Deoxynucleoside Analogue | ~1000-10,000 | Deoxycytidine Kinase (dCK) |

| 2',2'-difluorodeoxyguanosine (dFdG) | Deoxynucleoside Analogue | ~1000-10,000 | Deoxycytidine Kinase (dCK) |

| Paclitaxel | Microtubule Inhibitor | ~4 | Not Applicable |

| Docetaxel | Microtubule Inhibitor | ~4 | Not Applicable |

| Doxorubicin | Anthracycline | ~2-7.5 | Not Applicable |

Data sourced from studies on the AG6000 human ovarian cancer cell line. nih.gov

Ribonucleotide reductase (RR) is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential precursors for DNA synthesis and repair. aacrjournals.orgaacrjournals.org The active form of 2',2'-difluoro-2'-deoxycytidine, its diphosphate (B83284) metabolite (dFdCDP), is a potent inhibitor of RR. aacrjournals.orgunifi.it By inhibiting RR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, which potentiates the incorporation of its triphosphate form (dFdCTP) into DNA. unifi.it

Given that RR is a direct target, alterations in its expression are a key mechanism of resistance. nih.govnih.gov Studies have shown that acquired resistance to dFdC is strongly associated with the overexpression of RR subunits, particularly the large subunit (RRM1) and the small subunit (RRM2). aacrjournals.orgaacrjournals.orgaacrjournals.org

| Resistant Model | RR Subunit | Observed Change in Expression/Activity | Reference |

|---|---|---|---|

| Colon 26-G (murine colon tumor) | RRM1 mRNA | 25-fold increase | aacrjournals.org |

| Colon 26-G (murine colon tumor) | RRM2 mRNA | 2-fold decrease | aacrjournals.org |

| KB-Gem (human oropharyngeal cancer) | RRM2 mRNA | 9-fold increase | aacrjournals.org |

| KB-Gem (human oropharyngeal cancer) | RRM2 Protein | 2-fold increase | aacrjournals.org |

| KB-Gem (human oropharyngeal cancer) | RR Enzyme Activity | 2.3-fold increase | aacrjournals.org |

| Gemcitabine-resistant NSCLC cells | RRM1 | Increased expression | aacrjournals.org |

The active transport of drugs and their metabolites out of the cell is a well-established mechanism of multidrug resistance (MDR). oaepublish.com Members of the ATP-binding cassette (ABC) transporter superfamily are responsible for this efflux. spandidos-publications.com In the context of 2',2'-difluoro-2'-deoxycytidine (dFdC), efflux transporters can contribute to resistance by reducing the intracellular concentration of the parent drug or its metabolites.

Research indicates that the deaminated metabolite, this compound (dFdU), is a key substrate for certain ABC transporters. nih.gov Specifically, studies have shown that dFdU, but not dFdC itself, is actively transported out of cancer cells by members of the ABCC subfamily. nih.govnih.gov When ABCC transporters were non-selectively inhibited using probenecid, intracellular concentrations of dFdU increased significantly. nih.gov This suggests that the efflux of dFdU is an important process.

Role of Ribonucleotide Reductase Subunit Expression in Resistance

Strategies for Modulating this compound Metabolism and Transport

Given that the metabolic inactivation of 2',2'-difluoro-2'-deoxycytidine (dFdC) to this compound (dFdU) is a critical factor in its efficacy, strategies have been developed to modulate this process. These approaches aim to control dFdU levels, primarily by inhibiting its formation or by improving the delivery of the parent compound.

The conversion of dFdC to the less active dFdU is catalyzed by the enzyme cytidine (B196190) deaminase (CDA), which is highly abundant in the gut and liver. aacrjournals.orgnih.gov This rapid inactivation is the primary reason for the poor oral bioavailability of dFdC. aacrjournals.orgnih.gov A direct strategy to prevent this inactivation and thereby control the formation of dFdU is the co-administration of a CDA inhibitor.

3,4,5,6-Tetrahydrouridine (THU) is a potent inhibitor of CDA. aacrjournals.orgoaepublish.com Studies in mouse models have demonstrated that administering THU along with dFdC effectively blocks the enzymatic conversion to dFdU. aacrjournals.orgnih.gov When dFdC was given intravenously with THU, the plasma concentrations of dFdU were reduced five-fold. aacrjournals.org The most significant impact is seen with oral administration. The oral bioavailability of dFdC alone is only about 10%, with the majority being lost to first-pass metabolism into dFdU. aacrjournals.orgnih.gov However, when dFdC is co-administered orally with THU, its bioavailability increases substantially to approximately 40%. aacrjournals.orgnih.gov By inhibiting CDA, THU ensures that more of the active parent drug reaches systemic circulation, warranting clinical investigation into oral dFdC-THU combination therapies. aacrjournals.orgashpublications.org

| Treatment Group | Oral Bioavailability of dFdC | Reference |

|---|---|---|

| dFdC alone | 10% | aacrjournals.orgnih.gov |

| dFdC co-administered with oral THU | 40% | aacrjournals.orgnih.gov |

Beyond the use of enzyme inhibitors, another major strategy to overcome the poor oral bioavailability of 2',2'-difluoro-2'-deoxycytidine (dFdC) involves the development of novel drug delivery systems. nih.gov These formulations are designed to protect dFdC from presystemic metabolism—its conversion to this compound (dFdU)—and enhance its absorption across the intestinal wall.

Several approaches are under investigation:

Prodrugs: Chemical modification of dFdC to create a prodrug can block the site of deamination. An example was LY2334737, a valproic acid prodrug of dFdC, which was developed to improve oral bioavailability. However, its development was halted due to hepatic toxicities observed in clinical studies. acs.org

Micellar Formulations: Encapsulating dFdC in nanocarriers like micelles can improve its stability and transport across the intestinal epithelium. Glycocholic acid-modified micelles have been shown to significantly enhance the oral bioavailability of dFdC in mice to as high as 81%, compared to less than 20% for unmodified micelles. acs.org

Phytosomes: Complexing dFdC with phospholipids (B1166683) to form phytosomes is another strategy to improve its lipophilicity and absorption. A study successfully prepared a dFdC-phospholipid complex using a solvent evaporation method, which showed potential for sustained release and improved oral delivery. humanjournals.com

Proprietary Formulations: Specific oral formulations have been developed and tested in preclinical models. For instance, a novel formulation designated INNO-D07001 was shown to be well-tolerated and effective in inhibiting tumor growth in xenograft models when administered orally. asco.orgresearchgate.net

These formulation strategies represent promising avenues for developing a clinically viable oral version of dFdC, which could offer greater convenience and the potential for different, more prolonged administration schedules. aacrjournals.orgnih.gov

Table of Compound Names

| Compound Name | Abbreviation(s) |

|---|---|

| This compound | dFdU |

| 2',2'-Difluoro-2'-deoxycytidine | dFdC, Gemcitabine (B846) |

| 2',2'-Difluoro-2'-deoxycytidine monophosphate | dFdCMP |

| 2',2'-Difluoro-2'-deoxycytidine diphosphate | dFdCDP |

| 2',2'-Difluoro-2'-deoxycytidine triphosphate | dFdCTP |

| 3,4,5,6-Tetrahydrouridine | THU |

| 1-β-D-arabinofuranosyl cytosine | ara-C |

| 2-chloro-deoxyadenosine | CdA |

| 5-aza-2'-deoxycytidine | |

| 2',2'-difluorodeoxyguanosine | dFdG |

| Deoxycytidine kinase | dCK |

| Ribonucleotide reductase | RR |

| Ribonucleotide reductase subunit M1 | RRM1 |

| Ribonucleotide reductase subunit M2 | RRM2 |

| Cytidine deaminase | CDA |

| ATP-binding cassette transporters | ABC transporters |

| Probenecid | |

| Paclitaxel | |

| Docetaxel |

Use of Cytidine Deaminase Inhibitors (e.g., 3,4,5,6-Tetrahydrouridine) to Control this compound Levels

Advanced Analytical Methodologies for this compound Research

The advancement of analytical techniques has been pivotal in understanding the complex pharmacology of this compound (dFdU), the primary and inactive metabolite of gemcitabine. springermedizin.de These methodologies allow for precise and sensitive quantification of dFdU and its parent compound, gemcitabine (dFdC), in various biological matrices, which is crucial for both preclinical and clinical research.

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. nih.gov Stable isotope-labeled versions of dFdU, such as [¹³C,¹⁵N₂]-2',2'-Difluoro-2'-deoxyuridine, serve as internal standards for quantification by mass spectrometry. nucleosyn.com This allows for the accurate measurement of dFdU and its derivatives in complex biological samples. nucleosyn.com

Radiolabeled gemcitabine, such as ¹⁴C-labeled gemcitabine, has been instrumental in metabolic disposition studies. nih.govpfizermedicalinformation.com These studies track the distribution, metabolism, and excretion of the drug. For instance, following administration of radiolabeled gemcitabine, the vast majority of the dose is recovered in the urine, primarily as dFdU, with a smaller fraction as unchanged gemcitabine. pfizermedicalinformation.com This highlights the extensive conversion of gemcitabine to dFdU in the body. springermedizin.de

Metabolic tracing with stable isotopes, often coupled with mass spectrometry, provides critical insights into the dynamics of cellular metabolism. nih.gov While not directly focused on dFdU, studies using isotope-labeled deoxynucleosides like [¹⁵N₅]-2'-deoxyadenosine have demonstrated the potential of this approach to track DNA modifications and metabolic pathways in human cells. nih.gov Similar principles can be applied to study the metabolic pathways influenced by gemcitabine and the formation of dFdU.

Furthermore, molecular imaging techniques like PET scans can utilize radiolabeled probes to visualize metabolic processes non-invasively. mdpi.com For example, ¹⁸F-FAC (a radiolabeled analog) PET scans have been used to assess gemcitabine uptake in preclinical models. mdpi.com Mass spectrometry imaging (MSI) is another label-free technique that can map the spatial distribution of gemcitabine and its metabolites, including dFdU and the active phosphorylated forms, within tissue sections. mdpi.com

A variety of analytical methods are employed for the quantitative determination of dFdU and gemcitabine in biological fluids and tissues. ajgreenchem.comajgreenchem.com High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most prominent techniques due to their sensitivity, specificity, and accuracy. ajgreenchem.comnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with UV detection, have been extensively developed and validated for the quantification of gemcitabine in plasma and pharmaceutical formulations. asianpubs.orgnih.gov These methods are valuable for quality control and stability testing. ajgreenchem.comnih.gov Different HPLC approaches, such as isocratic and gradient elution reverse-phase (RP-HPLC), have been optimized using various mobile phases and columns to achieve effective separation of gemcitabine from other compounds. ajgreenchem.comajgreenchem.comnih.gov For instance, a simple and sensitive isocratic HPLC method was developed to quantify the active metabolite, gemcitabine triphosphate (dFdCTP), in cancer cells. nih.gov

Here is a table summarizing various HPLC methods for gemcitabine quantification:

| Investigator | Mobile Phase | Column | Linearity Range | Application |

| Appala Raju et al. | Ammonium (B1175870) acetate (B1210297) in water and methanol (B129727) | C18 | Not specified | Quality control of parenteral formulations |

| Jin et al. | Acetonitrile | C18 | Not specified | Pharmacokinetics in pancreatic cancer cells |

| Namrata Soni et al. | Methanol and ammonium acetate buffer (10:90) | Not specified | 100–5000 ng/mL | Gemcitabine-loaded nanoparticles |

| Anil Kumar et al. | Phosphate buffer:methanol (35:65 v/v) | Not specified | Not specified | Simultaneous estimation with clarithromycin |

| Rajesh et al. | Phosphate buffer and methanol (35:65 v/v) | ODS-3 C18 | 20-60 µg/mL | Combined dosage forms |

| Paul Richards et al. | Phosphate buffer:acetonitrile (55:45 v/v) | Not specified | 1-5 µg/mL | Simultaneous estimation with carboplatin |

| Shaik Mastanamma et al. | Phosphate buffer and methanol | Not specified | Not specified | Quality control for injectable dosage forms |

| Hugo Vidal et al. | Sodium acetate buffer and acetonitrile | Not specified | 0.25-10 mg/L | Plasmatic concentration measurements |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of dFdU and gemcitabine in complex biological matrices like plasma and tumor tissue. springermedizin.denih.govresearchgate.net These methods are crucial for pharmacokinetic studies, especially in microdosing clinical trials where very low drug concentrations are expected. researchgate.net

Several LC-MS/MS assays have been developed to simultaneously measure gemcitabine and dFdU. springermedizin.denih.gov These assays typically involve a sample preparation step, such as solid-phase extraction, followed by chromatographic separation and detection by mass spectrometry. nih.gov The use of stable isotope-labeled internal standards is common to ensure high accuracy and precision. unil.ch

A novel LC-MS/MS method was developed to quantify gemcitabine, dFdU, and the active metabolite dFdCTP simultaneously in tumor tissue, requiring as little as 10 mg of tissue. nih.gov This method is particularly valuable for correlating drug and metabolite concentrations with pharmacodynamic effects within the tumor. springermedizin.de

The table below details key parameters of various LC-MS/MS methods:

| Investigator | Analytes | Matrix | Quantification Range | Key Features |

| Vainchtein et al. | Gemcitabine, dFdU | Human Plasma | Gemcitabine: 0.5-1000 ng/mL; dFdU: 5-10,000 ng/mL | Supports clinical pharmacologic studies |

| de Wit et al. | Gemcitabine, dFdU | Human Plasma | Gemcitabine: 2.5-500 pg/mL; dFdU: 250-50,000 pg/mL | Ultra-sensitive for microdose trials |

| Morton et al. | Gemcitabine, dFdU, dFdCTP | Tumor Tissue | Gemcitabine: 0.2-50 ng/mg; dFdU: 0.4-100 ng/mg; dFdCTP: 0.2-50 ng/mg | Simultaneous quantification from small tissue amount |

| He et al. | Gemcitabine | Tissue Samples | Not specified | Used for preclinical investigation in DIPG |

Future Research Directions for 2 ,2 Difluoro 2 Deoxyuridine

Elucidation of Novel Molecular Targets and Signaling Pathways

While the primary mechanisms of action of gemcitabine's metabolites—inhibition of ribonucleotide reductase by gemcitabine (B846) diphosphate (B83284) (dFdCDP) and DNA chain termination by gemcitabine triphosphate (dFdCTP)—are well-documented, recent studies are unveiling additional targets. researchgate.net This expanded understanding could lead to new therapeutic strategies and combination therapies.

A significant recent finding is the identification of thymidylate synthase (TS) as a novel target for both gemcitabine and its metabolite, dFdU. nih.govoaepublish.com The monophosphorylated metabolite, 2',2'-difluoro-2'-deoxyuridine monophosphate (dFdUMP), acts as a competitive inhibitor of TS, an enzyme crucial for DNA synthesis. nih.govnih.gov This discovery adds another layer to the compound's complex mechanism of action.

Future investigations will likely continue to explore the intricate effects of dFdU on cellular signaling. Research has already demonstrated that the compound can induce S-phase cell cycle arrest and apoptosis, and that its efficacy is influenced by the status of signaling proteins like p53. frontiersin.orgaacrjournals.orgmedchemexpress.com The role of apoptosis in the radiosensitizing effects of gemcitabine can be cell-line dependent, suggesting that the genetic background of the tumor dictates the cellular response. nih.gov Further research into the specific signal transduction pathways and nuclear transcription factors modulated by dFdU will be critical for optimizing its use. nih.gov

Table 1: Investigated Molecular Interactions of this compound and its Precursor

| Compound/Metabolite | Target/Pathway | Observed Effect | Reference(s) |

| dFdC / dFdU | Thymidylate Synthase (TS) | Competitive inhibition by the monophosphate metabolite (dFdUMP). | nih.govnih.gov |

| dFdC | Cell Cycle (S-Phase) | Induces cell cycle arrest in the S-phase. | frontiersin.orgaacrjournals.org |

| dFdC | Apoptosis | Induces apoptosis; potentiation of this pathway is cell-line dependent. | medchemexpress.comnih.gov |

| dFdC | p53 Signaling | The p53 status of a cell line can determine its sensitivity and radiosensitization potential. | aacrjournals.org |

Exploration of its Role in Non-Oncological Contexts

Although developed and primarily used as an anticancer agent, the fundamental mechanism of this compound as a nucleoside analogue allows for its potential application in other therapeutic areas, particularly in virology. Gemcitabine was, in fact, originally synthesized with the intent of being an antiviral drug. wikipedia.org

Recent research has revisited this original purpose, revealing promising activity against specific viral pathogens. It has been shown to inhibit the replication of Orthohepevirus A, the causative agent of Hepatitis E, through the upregulation of interferon signaling pathways. wikipedia.org Furthermore, a cell-based, high-throughput screening assay identified gemcitabine as a potential agent against poliovirus. acs.org The proposed mechanism suggests that its metabolites interfere with the elongation of viral RNA, thereby halting replication. acs.org These findings open a new avenue for research, repurposing a well-known oncology drug for the treatment of infectious diseases. Future studies are needed to explore its efficacy against a broader range of viruses and to determine its potential for clinical use in this context.

Development of this compound Derivatives with Enhanced Efficacy or Specificity

A major thrust of current research is the development of derivatives and prodrugs to overcome the inherent limitations of gemcitabine, such as its rapid inactivation by the enzyme cytidine (B196190) deaminase, poor pharmacokinetics, and the development of chemoresistance. nih.govoaepublish.commdpi.com These novel formulations aim to improve drug delivery, enhance stability, and increase specificity for tumor cells. nih.govwayne.edu

Several innovative strategies are being explored:

Prodrugs: A variety of prodrugs have been synthesized to improve pharmacokinetic properties. nih.gov For example, one oral prodrug demonstrated comparable tumor suppression to standard gemcitabine but at lower equivalent doses. mdpi.com

Peptide Conjugates: To facilitate entry into cancer cells, gemcitabine has been conjugated with cell-penetrating peptides (CPPs), such as CPP6. mdpi.comrsc.org These conjugates have shown significantly enhanced cell growth inhibition in prostate cancer cell lines. rsc.org

Polymer-Based Nanoparticles: Encapsulating gemcitabine into polymer-based nanoparticles serves to protect it from enzymatic degradation in the bloodstream. acs.org These nanoparticles can exhibit prolonged cytotoxic activity compared to the free drug. acs.org